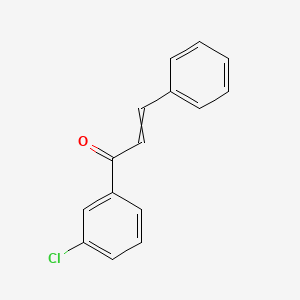

1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOPNSVRZAUZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403126 | |

| Record name | 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20426-48-6 | |

| Record name | 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLOROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of the Chemical Compound

Conventional Synthesis Routes

The traditional and most fundamental methods for synthesizing 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one primarily rely on the Claisen-Schmidt condensation reaction. This approach has been a cornerstone of chalcone (B49325) synthesis for over a century.

Claisen-Schmidt Condensation Protocols for this compound Synthesis

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation that occurs between a ketone with an α-hydrogen and an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org For the synthesis of this compound, the reactants are 3-chloroacetophenone (the ketone component) and benzaldehyde (B42025) (the aldehyde component). smolecule.comnih.gov

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orgsmolecule.comnih.gov The mechanism involves the deprotonation of the α-carbon of 3-chloroacetophenone by the base to form a reactive enolate ion. gordon.eduresearchgate.net This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The subsequent intermediate readily undergoes dehydration, often under the reaction conditions, to yield the stable, conjugated α,β-unsaturated ketone system of the final chalcone product. gordon.edu

A specific reported synthesis involves stirring a mixture of 3-chloroacetophenone and benzaldehyde in ethanol (B145695) with a 50% KOH solution at room temperature for one hour. nih.gov The resulting product precipitates from the solution and can be purified by recrystallization. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the Claisen-Schmidt condensation can be significantly influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. Research into the synthesis of various chalcones has shown that optimizing these conditions is crucial for maximizing product output and purity.

Studies have compared different bases and solvents to determine the ideal reaction environment. For instance, an investigation into chalcone synthesis found that using methanol (B129727) as the solvent with NaOH as the catalyst under ice-cold conditions (below 10°C) provided the highest yields, reaching up to 98.26%. ncpssd.cn In contrast, a conventional synthesis of this compound using KOH in ethanol at room temperature reported a yield of 72%. nih.gov This suggests that lower temperatures and the specific combination of base and solvent can play a critical role in enhancing the reaction's efficiency.

Table 1: Comparison of Reaction Conditions for Chalcone Synthesis

| Reactants | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 3-Chloroacetophenone, Benzaldehyde | 50% KOH | Ethanol | Room Temp | 72% | nih.gov |

| Various Acetophenones & Benzaldehydes | NaOH | Methanol | <10°C | 98.26% | ncpssd.cn |

Advanced Synthetic Approaches

To improve upon the limitations of conventional methods, such as long reaction times and the use of volatile organic solvents, more advanced synthetic strategies have been developed. These modern techniques often align with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. When applied to the Claisen-Schmidt condensation for chalcone synthesis, microwave irradiation dramatically reduces reaction times from hours to mere minutes and often leads to higher product yields. mdpi.comglobalresearchonline.netfrontiersin.org The main advantage of microwave heating is its ability to achieve higher temperatures more rapidly and uniformly than conventional heating methods. globalresearchonline.net

For example, ferrocenyl chalcones were synthesized using both conventional and microwave methods, with the microwave approach reducing reaction time from 10–40 hours to just 1–5 minutes and increasing yields from 71–87% to 78–92%. frontiersin.org Another study reported the synthesis of chalcones in a basic ethanolic solvent at 80°C under microwave conditions. mdpi.com This demonstrates the significant improvement in efficiency offered by this non-conventional heating source. globalresearchonline.net

Table 2: Conventional vs. Microwave-Assisted Chalcone Synthesis

| Method | Reaction Time | Yield | Source |

|---|---|---|---|

| Conventional | 10 - 40 hours | 71 - 87% | frontiersin.org |

| Microwave-Assisted | 1 - 5 minutes | 78 - 92% | frontiersin.org |

| Conventional | Up to 24 hours | Lower | globalresearchonline.net |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent another significant advancement in green synthetic chemistry, minimizing environmental impact by eliminating the need for potentially hazardous solvents. researchgate.netresearchgate.net Quantitative yields have been reported for Claisen-Schmidt reactions by simply grinding the aldehyde and ketone reactants with a solid base like NaOH using a mortar and pestle. wikipedia.orgrsc.org

Other solvent-free methods employ different catalysts. One approach uses iodine impregnated on neutral alumina (B75360) as a catalyst under microwave activation, achieving yields of 79-95% in under two minutes. researchgate.net Another study utilized nanostructured magnesium oxide (MgO) as an efficient and recyclable catalyst under solvent-free conditions at 150°C, resulting in excellent yields. researchgate.net These methods are not only environmentally friendly but also offer advantages such as high efficiency, simple product isolation, and clean reaction profiles. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Studies of the α,β-Unsaturated Carbonyl System

The characteristic chemical reactivity of this compound is dictated by its α,β-unsaturated carbonyl system. smolecule.comresearchgate.net This conjugated system features two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-3) of the propenone backbone. youtube.comyoutube.com

This dual reactivity leads to two main addition pathways:

Direct Addition (1,2-Addition): In this pathway, a nucleophile directly attacks the carbonyl carbon. This type of reaction is favored by "hard" nucleophiles, such as organolithium or Grignard reagents. youtube.comyoutube.com

Conjugate Addition (1,4-Addition or Michael Addition): This pathway involves the nucleophilic attack at the β-carbon. smolecule.com The attack pushes electrons through the conjugated system to the oxygen atom, forming an enolate intermediate which is then typically protonated. youtube.com This reaction is characteristic of "soft" nucleophiles, including amines, cuprates, and thiols. researchgate.netyoutube.com

The propensity of the α,β-unsaturated carbonyl moiety to act as a Michael acceptor is fundamental to many of its derivatization reactions and is believed to be important for the biological activities of chalcones. researchgate.netnih.gov The reaction with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, is a key example of this reactivity. researchgate.netnih.gov

The versatile reactivity of this system allows for a wide range of chemical transformations and derivatizations. These include:

Michael Addition: The addition of various nucleophiles to the β-carbon to create a diverse array of substituted 1-propanone derivatives. smolecule.com

Reduction Reactions: The selective reduction of either the carbonyl group or the carbon-carbon double bond can be achieved using different reducing agents. smolecule.com

Cyclization Reactions: The double bonds within the chalcone structure allow it to be used as a precursor for synthesizing various heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines. smolecule.com

Nucleophilic Addition Reactions (e.g., Michael Addition)

The α,β-unsaturated ketone framework of this compound makes it an excellent Michael acceptor. smolecule.com In the Michael reaction, a nucleophile adds to the β-carbon of the conjugated system (1,4-addition), a thermodynamically favored process for relatively weak nucleophiles. chemistrysteps.commasterorganicchemistry.com This reactivity is a cornerstone of its chemical behavior, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final addition product. masterorganicchemistry.com Common nucleophiles (Michael donors) for this reaction include doubly stabilized enolates, such as those derived from malonic esters or acetoacetic esters, as well as amines, thiols, and cyanide ions. chemistrysteps.com While specific studies detailing the Michael addition reactions of this compound are not extensively documented in the provided results, the reactivity of chalcones as a class is well-established. For instance, the addition of nucleophiles like 3-oxo-3-phenylpropanenitrile to similar enynone systems demonstrates this pathway. mdpi.com

The reactivity profile of the α,β-unsaturated system allows for two potential sites of nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). Stronger, "hard" nucleophiles like organolithium or Grignard reagents tend to favor 1,2-addition, attacking the carbonyl carbon directly. chemistrysteps.commasterorganicchemistry.com In contrast, "softer," less basic nucleophiles preferentially undergo 1,4-addition, which is the characteristic Michael reaction pathway. chemistrysteps.commasterorganicchemistry.com

Cyclization Pathways and Heterocyclic Formation

The chalcone scaffold of this compound is a valuable synthon for the construction of various heterocyclic compounds. The reactive keto-ethylenic group (–CO–CH=CH–) can undergo condensation reactions with binucleophilic reagents to form five- or six-membered rings. researchgate.net

Commonly synthesized heterocycles from chalcone precursors include:

Pyrazolines: Reaction with hydrazine (B178648) hydrate (B1144303) in a suitable solvent often leads to the formation of pyrazoline derivatives. researchgate.net

Isoxazoles/Isoxazolines: Cyclocondensation with hydroxylamine (B1172632) hydrochloride yields isoxazole (B147169) or isoxazoline (B3343090) structures. researchgate.net

Pyrimidines: Treatment with urea (B33335) or thiourea (B124793) in the presence of a catalyst can produce pyrimidine-2-ol or pyrimidine-2-thiol (B7767146) derivatives, respectively. researchgate.net

These reactions typically proceed via an initial Michael addition of one nucleophilic center of the reagent to the chalcone's β-carbon, followed by an intramolecular cyclization and dehydration. The reaction conditions, such as the choice of catalyst (acidic or basic) and solvent, can be optimized to favor the desired heterocyclic product. researchgate.net For example, the synthesis of isoxazole, pyrazoline, and pyrimidine (B1678525) derivatives from 1,3-bis(4-nitrophenyl) prop-2-en-1-one has been achieved through cyclization with hydroxylamine, hydrazine hydrate, urea, and thiourea. researchgate.net While these examples use a different chalcone, the underlying chemical principles are directly applicable to this compound for generating a library of corresponding heterocyclic analogues.

Reduction Reactions and Other Functional Group Transformations

The functional groups within this compound—the carbonyl group and the carbon-carbon double bond—can be selectively or fully reduced. The carbonyl group can be reduced to a secondary alcohol, while the double bond can be saturated to form a propan-1-one derivative. smolecule.com The choice of reducing agent dictates the outcome of the reaction.

For example, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the selective reduction of the ketone to an alcohol, often leaving the C=C double bond intact. More powerful reducing agents, such as catalytic hydrogenation with H₂/Pd-C, can reduce both the carbonyl group and the double bond.

Other functional group transformations can also be envisaged. For instance, the α,β-unsaturated system can participate in other pericyclic reactions, although these are less common than the addition and cyclization pathways.

Strategies for Structural Modification and Analogue Synthesis

The synthesis of analogues of this compound is typically achieved through variations of the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. smolecule.comnih.gov

To synthesize this compound itself, 3-chloroacetophenone is reacted with benzaldehyde in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. nih.gov

Strategies for structural modification to create analogues involve using different starting materials in the Claisen-Schmidt condensation. This allows for systematic variation at three main positions:

Modification of the benzoyl moiety (Ring A): By replacing 3-chloroacetophenone with other substituted acetophenones (e.g., 4-chloroacetophenone, 4-methylacetophenone), analogues with different substitution patterns on the phenyl ring attached to the carbonyl group can be synthesized. mdpi.com

Modification of the cinnamoyl moiety (Ring B): By replacing benzaldehyde with various substituted benzaldehydes (e.g., 2-chlorobenzaldehyde, 4-nitrobenzaldehyde, furan-2-carbaldehyde), the substitution pattern on the other phenyl (or heteroaryl) ring can be altered. researchgate.netresearchgate.netresearchgate.net

Modification of the propenone linker: While less common, modifications to the three-carbon chain can be achieved through different synthetic routes, such as those involving propargyl alcohols or other precursors. nih.govrsc.org

The table below summarizes the synthesis of several analogues, demonstrating the flexibility of these synthetic strategies.

| Starting Material 1 (Ketone) | Starting Material 2 (Aldehyde) | Resulting Analogue | Reference |

| 3-Chloroacetophenone | 3-Furaldehyde | (E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | researchgate.net |

| Acetophenone | 2-Chlorobenzaldehyde | (2E)-3-(2-Chlorophenyl)-1-phenylprop-2-en-1-one | researchgate.net |

| 1-(3-Hydroxyphenyl)ethanone | 4-Chloroacetophenone | (2E)-3-(4-Chlorophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one | researchgate.net |

| 4-Chloroacetophenone | 4-(Dimethylamino)benzaldehyde | (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | mdpi.com |

| 1-(4-Nitrophenyl)ethanone | Benzaldehyde | (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | researchgate.net |

| 3-Chloroacetophenone | Phenylacetylene | (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one (via tandem reaction) | rsc.org |

This systematic approach allows for the creation of a large library of chalcone derivatives, enabling the exploration of structure-activity relationships for various applications. For example, new pyrrolidine-2,5-dione derivatives have been synthesized starting from 2-(3-chlorophenyl)succinic acid, demonstrating further structural diversification. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govacs.orgfabad.org.trchemicalforums.comnih.govstackexchange.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. For 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one, both ¹H and ¹³C NMR spectra provide definitive evidence for its constitution and stereochemistry. nih.govnih.gov

The ¹H NMR spectrum is particularly informative. The protons of the α,β-unsaturated ketone system, H-α and H-β, appear as distinct doublets in the vinylic region of the spectrum. fabad.org.tr The proton α to the carbonyl group (H-α) is typically found at a higher field (more shielded) compared to the H-β proton. fabad.org.tr A key diagnostic feature is the coupling constant (J) between these two protons, which is typically in the range of 15-16 Hz. fabad.org.trstackexchange.com This large J-value unequivocally establishes the trans (E) configuration of the double bond, which is the thermodynamically more stable arrangement. mdpi.com

The aromatic regions of the ¹H NMR spectrum show complex multiplet patterns corresponding to the protons on the monosubstituted phenyl ring and the 3-chlorophenyl ring. stackexchange.com The electron-withdrawing nature of the carbonyl group deshields the ortho protons of the 3-chlorophenyl ring, causing them to resonate at a lower field. stackexchange.com

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon (C=O) gives a characteristic signal in the downfield region, typically between δ 186 and 197 ppm. fabad.org.tr The α- and β-carbons of the enone system are also readily identified, appearing in the ranges of δ 116-128 and δ 137-145 ppm, respectively. fabad.org.tr The remaining signals in the aromatic region correspond to the carbons of the two phenyl rings.

Table 1: Characteristic NMR Data for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ ppm) | Key Feature |

|---|---|---|---|

| ¹H | Vinylic (α, β) | 7.1 - 8.2 | Doublets, J ≈ 15-16 Hz confirms trans isomer fabad.org.trstackexchange.com |

| ¹H | Aromatic | 6.9 - 8.1 | Complex multiplets fabad.org.tr |

| ¹³C | Carbonyl (C=O) | 186 - 197 | Downfield singlet fabad.org.tr |

| ¹³C | Vinylic (C-β) | 137 - 145 | Signal for carbon further from C=O fabad.org.tr |

| ¹³C | Vinylic (C-α) | 116 - 128 | Signal for carbon adjacent to C=O fabad.org.tr |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmationnih.govresearchgate.netoak.go.kr

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which validates its elemental composition of C₁₅H₁₁ClO. nih.gov The calculated exact mass for this formula is 242.0498427 Da. nih.gov

Electron ionization (EI) and ambient ionization techniques like Direct Analysis in Real Time (DART) can be used to study the fragmentation behavior of the molecule. oak.go.kr The mass spectra of chalcones typically show a prominent molecular ion peak [M]⁺•. oak.go.kr Subsequent fragmentation (MS²) analysis reveals characteristic cleavage patterns. For chalcones, common fragmentation pathways include α-cleavage initiated by the radical cation, leading to the loss of a phenyl radical (•C₆H₅) or a substituted styryl radical. oak.go.kr These fragmentation patterns provide further structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Analysisfabad.org.trnih.govresearchgate.netbiointerfaceresearch.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and the conjugated electronic system of this compound, respectively.

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. chegg.com The most prominent feature is the strong stretching vibration of the α,β-unsaturated carbonyl group (C=O), which typically appears in the range of 1600–1700 cm⁻¹. fabad.org.tr This band may appear as a doublet, suggesting the co-existence of s-cis and s-trans conformers in solution. fabad.org.tr Other significant bands include the stretching vibration of the olefinic double bond (C=C) and various bands corresponding to the aromatic C-H and C=C stretching of the two phenyl rings. fabad.org.tr

The UV-Vis spectrum is defined by the extensive π-electron conjugation across the molecule. nih.gov Chalcones typically exhibit two main absorption bands. researchgate.netnih.gov

Band I: A high-intensity band appearing at longer wavelengths (typically 340–390 nm), which is attributed to the π → π* electronic transition involving the entire cinnamoyl (C₆H₅-CH=CH-C=O) system. researchgate.netnih.gov

Band II: A band at shorter wavelengths (typically 220–270 nm) arising from the π → π* transition associated with the benzoyl (C₆H₅-C=O) portion of the molecule. researchgate.netnih.gov

The position and intensity of these bands are sensitive to the solvent and the nature of substituents on the aromatic rings. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactionsnih.gov

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. A study of (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one revealed detailed crystallographic data. nih.gov

The compound crystallizes in the triclinic system with the space group P-1. nih.gov The analysis confirms the trans configuration of the propenone linker. In the crystal lattice, the molecules are stabilized by weak intermolecular C-H···π interactions. nih.gov Notably, there are no classical hydrogen bonds present in the crystal packing. nih.gov

Table 2: Single-Crystal X-ray Diffraction Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁ClO |

| Molecular Weight | 242.69 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8388 (7) |

| b (Å) | 7.5975 (11) |

| c (Å) | 13.1300 (16) |

| α (°) | 83.182 (11) |

| β (°) | 89.422 (10) |

| γ (°) | 86.662 (11) |

| Volume (ų) | 577.35 (13) |

| Z | 2 |

| Temperature (K) | 110 |

Analysis of Molecular Conformations and Dihedral Angles in Crystalline and Solution Statesfabad.org.trmdpi.comnih.gov

The combination of X-ray diffraction and NMR spectroscopy allows for a comparative analysis of the molecule's conformation in both the solid and solution phases. mdpi.com

In the crystalline state, the molecule adopts a fixed, non-planar conformation. nih.gov The dihedral angles, which describe the rotational relationship between different planes in the molecule, have been precisely measured:

The dihedral angle between the mean planes of the 3-chlorophenyl and the phenyl rings is 48.8 (3)°. nih.gov

The dihedral angle between the central prop-2-ene-1-one group and the 3-chlorophenyl ring is 27.0 (4)°. nih.gov

The dihedral angle between the central prop-2-ene-1-one group and the phenyl ring is 27.9 (3)°. nih.gov

These values indicate a significant twist in the molecular backbone, deviating from a fully planar structure. nih.gov

In solution, while the rigid trans configuration of the C=C double bond is maintained (as confirmed by NMR), the molecule possesses greater conformational flexibility. fabad.org.trmdpi.com Chalcones exist as an equilibrium between s-cis and s-trans rotational isomers (conformers) around the single bond connecting the carbonyl group and the α-carbon. fabad.org.tr This rotational freedom in solution contrasts with the single, fixed conformation observed in the highly ordered crystal lattice.

Computational and Theoretical Investigations of the Chemical Compound and Analogues

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of chalcones. tandfonline.com These calculations provide a fundamental understanding of the molecule's behavior at the quantum level, revealing details about its electronic structure, reactivity, and the distribution of charge across the molecule.

The electronic properties of chalcones are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, indicating higher chemical reactivity and lower kinetic stability. nih.gov For instance, in a study of a related chalcone (B49325), (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, the HOMO-LUMO energy band-gap was calculated to be 3.332 eV. nih.gov DFT calculations on other chalcone derivatives have shown that the HOMO is typically localized on the cinnamoyl fragment, while the LUMO is distributed across the entire α,β-unsaturated ketone system. researchgate.net This distribution facilitates intramolecular charge transfer (ICT), a characteristic feature of chalcone molecules. tandfonline.com The analysis of these orbitals helps in understanding the charge transfer potential within the molecules. tandfonline.com

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | - | - | 3.332 | nih.gov |

| A multi-methoxy chalcone | -4.83 | -1.73 | 3.10 | nih.gov |

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These parameters are crucial for understanding the relationship between molecular structure, stability, and reactivity. tandfonline.com

Global Reactivity Descriptors are calculated from the energies of the HOMO and LUMO orbitals. tandfonline.com Key descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. A higher hardness value indicates greater stability and lower reactivity. tandfonline.com

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Represents the ability of a species to accept electrons. nih.gov

Studies on chalcone-based derivatives show that these descriptors can effectively predict their stability. For example, an increase in hardness and a decrease in softness suggest reduced reactivity and higher molecular stability. tandfonline.com

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.28 |

| Chemical Potential (μ) | -3.28 |

| Global Hardness (η) | 1.55 |

| Electrophilicity Index (ω) | 3.47 |

Data derived from a study on a multi-methoxy chalcone. nih.gov

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within a molecule. They indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of reactivity than global descriptors alone.

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution of a molecule in three dimensions. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

For chalcone derivatives, MEP analysis reveals that the negative electrostatic potential is primarily localized over the electronegative oxygen atom of the carbonyl group. epa.gov This region represents the most likely site for an electrophilic attack. Conversely, the positive potential is generally found around the hydrogen atoms of the phenyl rings, indicating these as potential sites for nucleophilic attack. researchgate.netepa.gov The MEP map thus provides a clear guide to the molecule's reactive behavior and intermolecular interaction patterns. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. This method is instrumental in drug discovery for elucidating the binding mode of inhibitors and understanding the structural basis of their activity. researchgate.net

In studies involving chalcone analogues, molecular docking has been used to position inhibitors into the active site of various biological targets. For example, docking simulations were employed to investigate the interaction of chalcone derivatives with the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis. researchgate.net These simulations help to derive receptor-based 3D-QSAR models and to understand the specific interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-receptor complex. researchgate.net Such insights are critical for the rational design of more potent inhibitors. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used to predict the activity of new chemical entities and to optimize lead compounds in drug development. tandfonline.comnih.gov

Both 2D and 3D-QSAR approaches have been successfully applied to series of chalcone derivatives to understand their inhibitory activities against various targets.

2D-QSAR models correlate biological activity with 2D molecular descriptors, which are calculated from the 2D representation of the molecule. These descriptors can encode topological, electronic, and physicochemical properties. For example, a 2D-QSAR study on chalcone derivatives as monoamine oxidase B (MAO-B) inhibitors identified descriptors like MATS7v, GATS1i, C-006, SpMax1_Bhi, and ETA_Shape_P as being significant for activity. nih.govbenthamdirect.comtandfonline.com These models are often developed using statistical methods like Multiple Linear Regression (MLR) combined with a Genetic Algorithm (GA) for variable selection. biointerfaceresearch.com A robust 2D-QSAR model typically shows good statistical quality, expressed by a high determination coefficient (R²) for the training set and a high cross-validation coefficient (Q²). nih.govbenthamdirect.com

3D-QSAR studies provide a more detailed, three-dimensional perspective by analyzing the steric and electrostatic fields surrounding the molecules. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net

CoMFA calculates steric and electrostatic fields.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. researchgate.net

In a 3D-QSAR study of chalcone derivatives as anticancer agents against the HCT116 human colon cancer cell line, both CoMFA and CoMSIA models yielded statistically significant results. researchgate.net The models, validated by high cross-validation (Q²) and conventional correlation (R²) coefficients, as well as external test set predictions (R²test), provide contour maps that highlight the structural features crucial for enhancing biological activity. researchgate.net These studies indicate the importance of features like H-bond acceptors, methoxy (B1213986) groups, and hydrophobic groups for influencing activity. nih.gov

| QSAR Model Type | Target | R² | Q² | R²test / Q²ext | Reference |

|---|---|---|---|---|---|

| 2D-QSAR (GA-MLR) | Monoamine Oxidase B | 0.76 | 0.72 | 0.74 | nih.govbenthamdirect.com |

| 3D-QSAR (CoMFA) | Anticancer (HCT116) | 0.960 | 0.608 | 0.75 | researchgate.net |

| 3D-QSAR (CoMSIA) | Anticancer (HCT116) | 0.934 | 0.806 | 0.90 | researchgate.net |

| 2D-QSAR | Antimitotic | 0.965 | 0.891 | 0.849 | nih.gov |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method that correlates the biological activity of a set of molecules with their three-dimensional steric and electrostatic properties. iupac.orgijpsonline.com This technique is instrumental in understanding how structural modifications to a chemical scaffold, such as that of 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one, influence its interaction with a biological target. The core principle of CoMFA assumes that changes in the binding affinities of compounds are related to changes in the shape and electronic character of their molecular fields. ijpsonline.com

In studies involving chalcone derivatives for activities like anticancer effects, CoMFA models are developed to predict and explain their potency. For a series of ionone-based chalcones investigated for anti-prostate cancer activity, a CoMFA model was generated that showed a significant statistical correlation. nih.gov The analysis revealed that electrostatic fields contributed more significantly (69.9%) to the model than steric fields (30.1%). nih.gov This suggests that the electronic properties of the substituents are a major determinant of biological activity. For this compound, the electron-withdrawing nature of the chlorine atom at the meta-position of phenyl ring A (the ring attached to the carbonyl group) would be a key feature in such a model.

CoMFA results are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. nih.gov

Steric Contour Maps: Green contours typically indicate areas where bulky groups enhance activity, while yellow contours show regions where steric hindrance is detrimental.

Electrostatic Contour Maps: Blue contours often mark areas where positive charges are favored, whereas red contours indicate that negative charges (or electronegative atoms) increase activity.

The robustness and predictive power of CoMFA models are assessed using statistical metrics. A high cross-validated correlation coefficient (q²) (e.g., > 0.5) indicates good internal predictivity, while a high non-cross-validated correlation coefficient (r²) (e.g., > 0.9) shows a strong correlation between predicted and actual activities for the training set. nih.govnih.gov Such statistically validated models are crucial for guiding the design of new, more potent analogues. researchgate.net

Table 1: Representative CoMFA Field Contributions for Chalcone Analogues

This table generalizes findings from CoMFA studies on chalcones to illustrate how different fields influence biological activity.

| Field Type | Favorable Influence | Unfavorable Influence |

|---|---|---|

| Steric | Increased bulk at specific positions on the phenyl rings can lead to enhanced van der Waals interactions. | Bulky substituents near the core scaffold may cause steric clashes with the target, decreasing activity. |

| Electrostatic | Electron-withdrawing groups (like the chloro group) at certain positions can enhance electrostatic or hydrogen bond interactions. nih.gov | Electron-donating groups in regions where an electronegative potential is required would be detrimental to activity. |

Computational Approaches for Pharmacokinetic Prediction (e.g., ADME Profiling)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical computational tool used in early-stage drug discovery to predict the pharmacokinetic properties of a compound. rjptonline.org By evaluating these properties for this compound and its analogues, researchers can identify potential liabilities and optimize the molecular structure to improve its drug-like characteristics before committing to expensive synthesis and testing. rjptonline.orgnih.gov

Web-based tools and specialized software are frequently used to calculate a range of physicochemical and pharmacokinetic parameters based on a molecule's structure. rjptonline.org Key predicted properties for chalcone derivatives include:

Physicochemical Properties: Parameters such as lipophilicity (log P), water solubility, and topological polar surface area (TPSA) are calculated. These are fundamental to predicting a drug's absorption and distribution behavior.

Drug-likeness: This is often assessed using rules like Lipinski's Rule of Five and Veber's Rule. researchgate.net Chalcones that adhere to these rules are more likely to have good oral bioavailability. acs.org

Pharmacokinetics: Predictions cover human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with key proteins like P-glycoprotein (P-gp), a transporter involved in multidrug resistance. nih.gov

Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which is a major cause of drug-drug interactions. nih.gov

For many chalcone derivatives, in silico studies have shown generally favorable ADME profiles, though specific substitutions can significantly alter these properties. acs.org

Table 2: Predicted ADME Properties for a Chalcone Scaffold like this compound

This table presents a set of plausible ADME predictions for a chalcone with the given structure, based on general findings for this class of compounds.

| ADME Property | Predicted Characteristic | Potential Implication |

|---|---|---|

| Lipophilicity (Log P) | Moderately high | Good potential for membrane permeability and absorption. |

| Aqueous Solubility | Low | May pose challenges for formulation and bioavailability. |

| Intestinal Absorption | High | Likely to be well-absorbed from the gut. nih.gov |

| Blood-Brain Barrier (BBB) | Predicted to be non-penetrant | Compound is more likely to act peripherally. |

| P-glycoprotein (P-gp) Substrate | Predicted to be a substrate | May be subject to efflux from cells, potentially leading to resistance. nih.gov |

| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions with co-administered medications. |

In Silico Drug Design and Scaffold Optimization

The chalcone framework (1,3-diaryl-2-propen-1-one) is considered a "privileged scaffold" in medicinal chemistry because its simple, modifiable structure can interact with a wide variety of biological targets. nih.govacs.org In silico drug design encompasses computational techniques that are used to rationally modify this scaffold to enhance desired biological activities and improve pharmacokinetic properties. researchgate.net

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, molecular docking is a powerful SBDD tool. nih.gov Docking simulations predict how a ligand, such as this compound, fits into the binding site of a receptor and estimates its binding affinity. unja.ac.idirjmets.com This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govmdpi.com This information allows for the rational design of new derivatives with substituents that can form additional, favorable interactions, thereby improving potency. rsc.org

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are employed. These approaches, including the CoMFA method previously discussed, rely on analyzing a set of molecules with known activities. Pharmacophore modeling, another LBDD technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are required for biological activity. This pharmacophore model then serves as a template to design novel molecules that possess these key features and are therefore likely to be active.

Scaffold Optimization: This involves making strategic chemical changes to the chalcone core. Researchers might:

Introduce different substituents on phenyl rings A and B to probe the structure-activity relationship (SAR).

Replace one or both phenyl rings with heterocyclic rings (e.g., thiophene, furan, pyridine) to modulate properties like solubility, metabolism, and target interactions. nih.gov

Modify the α,β-unsaturated carbonyl system to alter the molecule's reactivity and conformational flexibility.

These design strategies, guided by computational predictions, accelerate the discovery of optimized chalcone derivatives for various therapeutic applications. nih.gov

Mechanistic Basis of Biological Activities of the Chemical Compound and Derivatives

Molecular Mechanisms of Antimicrobial Action (Antibacterial, Antifungal)

Chalcones, including 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one and its derivatives, exhibit a broad spectrum of antimicrobial activities. Their mechanisms of action are multifaceted, often involving the disruption of essential cellular processes in bacteria and fungi. The presence of the reactive α,β-unsaturated carbonyl system is crucial for many of these biological activities. nih.gov

The antimicrobial effects of chalcones are frequently attributed to their ability to interact with and disrupt microbial cell membranes. nih.gov This interaction can lead to alterations in membrane permeability and the subsequent leakage of intracellular components, ultimately compromising cell viability. nih.gov The lipophilicity of the chalcone (B49325) molecule, influenced by substituents on the aromatic rings, plays a significant role in its ability to penetrate the lipid-rich microbial membranes. nih.govnih.gov

Furthermore, some chalcone derivatives have been shown to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. wisdomlib.orgwisdomlib.org The specific substitutions on the aromatic rings can influence the spectrum of antimicrobial effectiveness. wisdomlib.org For instance, certain derivatives have demonstrated activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial potential of chalcones is linked to their capacity to bind to various targets and inhibit critical processes such as DNA replication through the inhibition of DNA gyrase and the FtsZ protein, which is essential for cell division. researchgate.net

In the context of antifungal activity, chalcones can inhibit enzymes crucial for the biosynthesis of structural components of the fungal cell wall and membrane, such as β(1,3)-glucan and chitin. mdpi.com For example, some imidazole-containing chalcones have shown effectiveness against Aspergillus fumigatus by interfering with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. mdpi.com

Chalcones can exert their antimicrobial effects by interfering with vital microbial metabolic pathways. One of the key mechanisms is the inhibition of enzymes essential for microbial survival. For example, chalcones can target enzymes like glucosamine-6-phosphate synthase, which is involved in the biosynthesis of amino sugars required for cell growth. nih.gov They can also inhibit dihydrofolate reductase, an enzyme critical for the synthesis of folic acid, which is necessary for the growth of all cells. nih.gov

Additionally, some chalcones have been found to inhibit bacterial efflux pumps. researchgate.net These pumps are a significant mechanism of antibiotic resistance, as they actively transport antimicrobial agents out of the bacterial cell. By inhibiting these pumps, chalcones can render resistant bacteria more susceptible to conventional antibiotics, demonstrating a potential for synergistic effects. nih.govresearchgate.net The inhibition of cellular respiration and the resulting depletion of ATP has also been identified as a mechanism of action for some antimicrobial compounds, leading to a reduction in the NADH/NAD+ ratio. nih.gov

Table 1: Investigated Antimicrobial Mechanisms of Chalcone Derivatives

| Mechanism of Action | Target Organism(s) | Effect | Reference(s) |

|---|---|---|---|

| Inhibition of DNA Gyrase | Bacteria | Inhibition of DNA replication and cell division | researchgate.net |

| Inhibition of FtsZ Protein | Bacteria | Inhibition of cell division | researchgate.net |

| Inhibition of Efflux Pumps | Bacteria | Increased susceptibility to antibiotics | nih.govresearchgate.net |

| Inhibition of β(1,3)-glucan synthase | Fungi | Disruption of cell wall synthesis | mdpi.com |

| Inhibition of Ergosterol Biosynthesis | Fungi | Disruption of cell membrane integrity | mdpi.com |

| Inhibition of Dihydrofolate Reductase | Bacteria | Inhibition of folic acid synthesis and growth | nih.gov |

| Inhibition of Glucosamine-6-phosphate synthase | Bacteria | Inhibition of amino sugar biosynthesis | nih.gov |

| Disruption of Cell Membrane | Bacteria, Fungi | Increased permeability, leakage of cellular contents | nih.govnih.gov |

Molecular Mechanisms of Anti-inflammatory Effects

The anti-inflammatory properties of this compound and its derivatives are attributed to their ability to modulate key inflammatory pathways and inhibit enzymes involved in the inflammatory cascade.

A central mechanism of the anti-inflammatory action of chalcones involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The α,β-unsaturated carbonyl group in the chalcone structure is believed to be a key player in this modulation.

Chalcones can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, chalcones prevent the translocation of NF-κB to the nucleus, where it would otherwise initiate the transcription of pro-inflammatory genes.

Chalcones are known to inhibit several enzymes that play a pivotal role in the inflammatory process. These include cyclooxygenase (COX) and lipoxygenase (LOX), enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent inflammatory mediators that contribute to pain, swelling, and fever.

The inhibitory activity of chalcones against these enzymes is often linked to their ability to act as competitive or non-competitive inhibitors. The specific substitutions on the aromatic rings of the chalcone scaffold can significantly influence their inhibitory potency and selectivity towards different enzyme isoforms (e.g., COX-1 vs. COX-2).

Molecular Mechanisms of Antioxidant Activity

The antioxidant properties of chalcones, including this compound and its derivatives, are primarily due to their ability to scavenge free radicals and chelate transition metal ions. nih.gov This activity helps to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

The presence of hydroxyl groups on the aromatic rings of chalcone derivatives significantly enhances their antioxidant capacity. These hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The resulting chalcone radical is relatively stable due to resonance delocalization across the aromatic rings and the conjugated system, making the parent molecule an effective radical scavenger.

Furthermore, some chalcones can chelate metal ions such as iron and copper. These metal ions can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. By sequestering these metal ions, chalcones can prevent the formation of these damaging radicals. The α,β-unsaturated carbonyl moiety can also contribute to the antioxidant activity by acting as a Michael acceptor, reacting with and depleting cellular nucleophiles like glutathione (B108866), which can indirectly affect the cellular redox state. It is plausible that chalcones could inhibit microbes through their antioxidant properties. nih.gov

Free Radical Scavenging Capabilities

Chalcones are recognized for their potent antioxidant properties, which are largely attributed to their ability to scavenge free radicals. who.intsmolecule.com The fundamental mechanism involves the stabilization of reactive oxygen species (ROS), preventing them from causing oxidative damage to cells. who.int The core chemical scaffold of chalcones, 1,3-diphenyl-2-propen-1-one, contains a ketoethylenic group (–CO–CH=CH–) that is crucial for this activity. acs.org The efficiency of free radical scavenging can be influenced by the types and positions of substituents on the aromatic rings. who.int

The primary mechanistic theory for the antioxidant action of many chalcone derivatives, particularly those with hydroxyl groups, is the formation of stable phenoxy radicals through the donation of a hydrogen atom. who.intnih.gov However, the α,β-unsaturated ketone portion is considered a key pharmacophoric element, as its removal often leads to a loss of activity. who.int The ability of these compounds to donate an electron or hydrogen is central to their capacity to neutralize radicals. tandfonline.com

The free radical scavenging activity of chalcone derivatives has been quantified in various assays. The data below illustrates the varying efficacy of different derivatives in scavenging the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Table 1: Free Radical Scavenging Activity of Selected Chalcone Analogues This table is interactive. You can sort and filter the data.

| Compound Name | Concentration (µg/ml) | DPPH Scavenging Activity (%) | Reference |

|---|---|---|---|

| (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | 10 | 43.67 | nih.gov |

| 3'-Chlorochalcone | 10 | 86.94 | nih.gov |

| Chalcone (Parent Compound) | 10 | 11.23 | nih.gov |

| Ascorbic Acid (Standard) | 10 | 97.23 | nih.gov |

As the table shows, substitutions on the chalcone backbone significantly impact its radical scavenging potential. For instance, the presence of a 3-chloro substituent (3'-Chlorochalcone) dramatically increases activity compared to the unsubstituted parent chalcone. nih.gov

Regulation of Oxidative Stress Pathways

Beyond direct radical scavenging, chalcones modulate endogenous antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comtandfonline.comnih.gov This pathway is a master regulator of cellular responses to oxidative stress, controlling the expression of numerous antioxidant and detoxification genes. mdpi.comtandfonline.com

The mechanism of Nrf2 activation by chalcones is linked to their α,β-unsaturated carbonyl group, which acts as a Michael acceptor. mdpi.comtandfonline.com This group reacts with nucleophilic cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. mdpi.com This covalent modification of Keap1 disrupts the Keap1-Nrf2 complex, preventing the ubiquitination and subsequent degradation of Nrf2. mdpi.com As a result, stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription. mdpi.com

Key Nrf2-regulated genes upregulated by chalcones include:

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects. mdpi.commdpi.com

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced oxidative stress. mdpi.comresearchgate.net

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant. mdpi.commdpi.com

Glutathione Reductase (Gsr): An enzyme that reduces oxidized glutathione (GSSG) back to its reduced form (GSH). mdpi.com

This activation of the Nrf2-ARE pathway represents an indirect antioxidant mechanism, enhancing the cell's intrinsic capacity to combat oxidative stress and inflammation. mdpi.comresearchgate.net

Molecular Mechanisms of Anticancer/Antiproliferative Activities

The anticancer effects of this compound and its derivatives are multifaceted, involving the induction of programmed cell death, interference with the cell division cycle, and modulation of critical signaling pathways that govern cell proliferation and survival.

Induction of Apoptosis in Cellular Models

A primary mechanism by which chalcones exert their anticancer effects is the induction of apoptosis, or programmed cell death. smolecule.com This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bid, Puma) members. nih.govnih.govresearchgate.net The balance between these opposing factions determines a cell's fate. excli.de In many cancers, anti-apoptotic proteins like Bcl-2 and Bcl-xL are overexpressed, allowing malignant cells to evade apoptosis. nih.gov

Chalcone derivatives can trigger apoptosis by altering the expression or function of Bcl-2 family proteins, thereby shifting the balance in favor of cell death. excli.de Research has shown that certain chalcones can downregulate the expression of anti-apoptotic proteins like Bcl-xL. excli.de This relieves the inhibition on pro-apoptotic effector proteins Bax and Bak, which can then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov MOMP is a critical step in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. nih.gov This cascade culminates in the activation of caspases, a family of proteases that execute the final stages of apoptosis, including the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP). excli.de

Studies on specific chalcone derivatives have demonstrated their ability to induce apoptosis through these mechanisms. For example, the chalcone derivative DPEP was found to induce apoptosis in human leukemia HL-60 cells by increasing intracellular ROS, which in turn led to the inhibition of the Bcl-xL pathway and activation of caspase-3. excli.de

Cell Cycle Modulation

In addition to inducing apoptosis, chalcones can inhibit cancer cell proliferation by causing cell cycle arrest, effectively halting the process of cell division. mdpi.com The cell cycle is a tightly regulated sequence of events controlled by cyclins and cyclin-dependent kinases (CDKs). nih.gov Specific cyclin-CDK complexes drive the cell through different phases (G1, S, G2, M). nih.gov

Chalcone derivatives have been shown to induce cell cycle arrest at different checkpoints, most commonly the G1/S or G2/M transitions. mdpi.comnih.gov The arrest in the G1 phase prevents cells from entering the DNA synthesis (S) phase, while a G2/M arrest prevents the onset of mitosis.

The molecular mechanism behind this arrest often involves the modulation of key cell cycle regulatory proteins. For instance, the chalcone-related compound 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) was found to induce G1 arrest in HeLa cervical cancer cells by:

Decreasing the expression of G1-phase cyclins (Cyclin D1, D3, Cyclin E) and their partner kinases (CDK2, CDK4, CDK6). nih.gov

Increasing the expression of CDK inhibitors, such as p21 and p27. nih.gov

These CDK inhibitors bind to and inactivate cyclin-CDK complexes, thereby blocking the phosphorylation of the Retinoblastoma (Rb) protein. nih.gov The resulting accumulation of hypophosphorylated Rb prevents the release of E2F transcription factors, which are necessary for the transcription of genes required for S-phase entry, thus causing a G1 block. nih.gov Similarly, other chalcones have been shown to induce G2/M arrest, often associated with the activation of the p53 tumor suppressor pathway and subsequent upregulation of the CDK inhibitor p21WAF1/CIP1. mdpi.comnih.gov

Table 2: Effect of a Chalcone-Related Compound on Cell Cycle Regulatory Proteins in HeLa Cells This table is interactive. You can sort and filter the data.

| Protein Family | Protein | Effect of HMDB Treatment | Phase Regulated | Reference |

|---|---|---|---|---|

| Cyclins | Cyclin D1/D3 | Decreased | G1 | nih.gov |

| Cyclins | Cyclin E | Decreased | G1/S | nih.gov |

| Cyclin-Dependent Kinases | CDK2/4/6 | Decreased | G1 | nih.gov |

| CDK Inhibitors | p15/p16/p21/p27 | Increased | G1 | nih.gov |

| Tumor Suppressors | Retinoblastoma (Rb) | Hypophosphorylated | G1/S | nih.gov |

Interaction with Specific Cellular Targets and Signaling Pathways

The antiproliferative activity of this compound and related chalcones is also mediated by their interaction with and inhibition of key signaling pathways that are frequently dysregulated in cancer, promoting cell growth, survival, and metastasis.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, including breast cancer. nih.gov Activated STAT3 promotes the expression of genes involved in proliferation, survival, and angiogenesis while inhibiting apoptosis. tvarditherapeutics.com Therefore, inhibiting the STAT3 pathway is a key therapeutic strategy. nih.gov Chalcones and other small molecules have been identified as inhibitors of STAT3 activation. nih.govtvarditherapeutics.com They can act by competitively binding to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, which are essential steps for its activation and nuclear translocation. tvarditherapeutics.com By blocking STAT3, these compounds can suppress tumor growth and induce apoptosis in cancer cells with hyperactive STAT3 signaling. nih.govtvarditherapeutics.com

MAPK and Akt Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are two other critical signaling cascades that regulate cell proliferation and survival. Enone derivatives, the class to which chalcones belong, have been shown to inhibit these pathways. nih.gov In studies on neutrophils, potent chalcone analogues were found to suppress inflammatory responses by inhibiting the phosphorylation, and thus activation, of key components of these pathways, including JNK (a MAPK) and Akt. nih.gov As these pathways are also central to the growth and survival of cancer cells, their inhibition represents another important anticancer mechanism of chalcone derivatives.

Molecular Mechanisms in Other Biological Contexts

The mechanistic basis for the bioactivity of this compound and its analogues extends to other contexts, most notably inflammation. Chalcones are well-regarded for their anti-inflammatory properties, which are linked to their ability to modulate key inflammatory mediators and pathways. nih.gov

One significant mechanism is the inhibition of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a multi-protein complex that, upon activation, drives the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Certain chalcone derivatives have been identified as strong inhibitors of NLRP3 inflammasome activation, with one analogue, F14, demonstrating an IC50 value of 0.74 μM for IL-1β release in bone marrow-derived macrophages. mdpi.com

Furthermore, chalcones can modulate other key players in the inflammatory response. nih.gov This includes:

Inhibition of Cyclooxygenase (COX) enzymes: These enzymes are responsible for producing prostaglandins, which are key mediators of pain and inflammation. nih.govmdpi.com

Reduction of Nitric Oxide (NO) production: While NO has diverse physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to tissue damage. Chalcones can inhibit iNOS expression and subsequent NO production. nih.gov

Modulation of Neutrophil Function: Neutrophils are key cells in the acute inflammatory response. Chalcone derivatives can suppress neutrophil-mediated inflammation by inhibiting the release of pro-inflammatory effectors like superoxide (B77818) anions and elastase. nih.gov

These anti-inflammatory actions are often linked to the same signaling pathways involved in their anticancer effects, such as the Nrf2, MAPK, and Akt pathways, highlighting the multi-target nature of these compounds. mdpi.comnih.gov

Antimalarial Activity

The antimalarial action of chalcone derivatives is multifaceted, primarily targeting critical metabolic processes within the Plasmodium parasite. One of the key mechanisms is the interference with hemoglobin degradation, a vital process for the parasite's survival within red blood cells. sphinxsai.com

Chalcones are understood to inhibit essential plasmodial proteases, such as cysteine proteases (e.g., falcipains) and aspartate proteases. sphinxsai.com These enzymes are crucial for breaking down hemoglobin into amino acids for the parasite. In silico modeling has shown that some antimalarial chalcones fit effectively into the active site of falcipain. sphinxsai.com

Another proposed mechanism involves the interaction of chalcones with heme, a toxic byproduct of hemoglobin digestion. The parasite typically detoxifies heme by polymerizing it into hemozoin. Chalcones may form complexes with heme, preventing this detoxification process and leading to a buildup of the toxic drug-heme complex, which contributes to parasite death. sphinxsai.comnih.gov This mechanism is supported by a statistically significant reduction in hemozoin production observed in the presence of certain chalcones. nih.gov

Furthermore, some chalcone derivatives have been suggested to exhibit their antimalarial effects by inhibiting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, a mechanism shared with established antimalarial drugs like chloroquine (B1663885) and pyrimethamine. pensoft.net The conjugated double bond in the chalcone structure facilitates electron transfer, a property that contributes to its various biological activities, including its antimalarial effects. rsc.org The addition of aminoalkyl groups to the chalcone structure can enhance this activity through electrostatic interactions with parasite proteins. rsc.org

Table 1: Antimalarial Activity of Selected Chalcone Derivatives

| Compound | Target Strain | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | P. falciparum 3D7 | 0.58 µM | mdpi.com |

| Chalcone derivative 7 (unspecified structure) | P. falciparum MRC-2 (chloroquine sensitive) | 0.11 µg/mL | nih.gov |

| Chalcone derivative 2a (with aminoalkyl group) | P. knowlesi A1H1 | 2.64 µM | rsc.org |

| 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one Fe(III) Complex | Plasmodium berghii | Higher activity than ligand | tpcj.org |

| 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one Mn(II) Complex | Plasmodium berghii | Higher activity than ligand | tpcj.org |

Neuroprotective Activity

The neuroprotective effects of chalcone derivatives are largely attributed to their antioxidant and anti-inflammatory properties, which help mitigate the cellular stress implicated in neurodegenerative diseases. mdpi.comnih.gov These compounds can modulate key signaling pathways involved in neuronal survival and function.

A significant mechanism of neuroprotection is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). By promoting Nrf2 nuclear translocation, chalcones enhance the cellular antioxidant defense system, reduce levels of reactive oxygen species (ROS), and increase protective molecules like glutathione (GSH). nih.govmdpi.com

Chalcones also exert anti-inflammatory effects by attenuating the production of inflammatory mediators. They can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce nitric oxide and prostaglandins, respectively, during inflammation. mdpi.comnih.gov This anti-inflammatory action is partly mediated by inhibiting the NF-κB signaling pathway. mdpi.comnih.gov

Furthermore, certain chalcone-triazole hybrids have been shown to promote neuroprotection through the SIRT-FOXO3a signaling pathway. nih.gov They can counteract mitochondrial dysfunction by maintaining the mitochondrial membrane potential and regulating apoptosis-related proteins like BAX and BCL-2. nih.gov Other neuroprotective mechanisms include the upregulation of neurotrophic signals such as insulin-like growth factor 1 receptor (IGF-1R), p-Akt, and brain-derived neurotrophic factor (BDNF), and the attenuation of neurite damage by down-regulating the ROCK2/p-LIMK1 pathway. nih.gov

Table 2: Neuroprotective Mechanisms of Selected Chalcone Derivatives

| Compound/Derivative Type | Cell Line | Observed Mechanism | Reference |

|---|---|---|---|

| 2-Hydroxy-4′-methoxychalcone (AN07) | RAW 264.7 macrophages, SH-SY5Y cells | Attenuates ROS, stimulates Nrf2/HO-1 pathway, upregulates IGF-1R, p-Akt, BDNF. | nih.gov |

| Chalcone-triazole hybrids (6a and 6e) | SH-SY5Y cells | Promotes neuroprotection via SIRT-FOXO3a signaling, maintains mitochondrial membrane potential. | nih.gov |

| Cardamonin (2′,4′-dihydroxy-6′methoxychalcone) | Various (in vitro/in vivo) | Reduces oxidative stress, modulates NF-kB and STAT3 signaling, inhibits iNOS and COX-2. | mdpi.comnih.gov |

| 1-(2,3,4-trimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-acrylketone (Tak) | ARPE-19 cells, Mice hippocampus | Activates Nrf2-mediated phase II enzyme expression, decreases ROS levels. | mdpi.com |

Acetylcholinesterase Inhibition

Chalcones have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE increases the availability of acetylcholine in the synaptic cleft, a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov

Chalcone derivatives typically act as reversible inhibitors of AChE. nih.gov Kinetic studies have revealed that their mode of inhibition can be competitive or of a mixed-type. mdpi.comresearchgate.net Molecular docking studies suggest that the flexible chalcone scaffold can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.com This dual-binding ability is considered advantageous, as interaction with the PAS can also interfere with the aggregation of β-amyloid peptides, another hallmark of Alzheimer's disease. mdpi.com

The inhibitory potency of chalcone derivatives against AChE is highly dependent on the nature and position of substituents on the two aryl rings. mdpi.comnih.gov For instance, the presence of electron-donating groups has been shown to enhance AChE inhibitory activity, whereas electron-withdrawing groups may decrease it. mdpi.com The addition of functionalities like amino groups can also significantly influence the binding affinity and selectivity for AChE over the related enzyme, butyrylcholinesterase (BuChE). researchgate.netmdpi.com

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Chalcone Derivatives

| Compound/Derivative Type | Inhibitory Activity (IC50/Ki) | Inhibition Type | Reference |

|---|---|---|---|

| Chalcone analog C1 (unspecified) | IC50: 22 ± 2.8 µM | Not specified | nih.gov |

| 4-chlorophenyl substituted benzylaminochalcone (A3) | IC50: 23-39 µM range for series | Dual-binding site suggested | mdpi.com |

| Chalcone analogs with electron-donating groups | Ki: 0.61 to 86.11 μM range for series | Competitive | mdpi.com |

| Compound 4a (unspecified chalcone derivative) | IC50: 4.68 µmol/L | Mixed-type | researchgate.net |

Xanthine (B1682287) Oxidase Inhibition

Chalcones have emerged as a class of non-purine inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Overproduction of uric acid can lead to hyperuricemia and gout.

The inhibitory mechanism of chalcones on XO is typically reversible and competitive. nih.govdntb.gov.ua Molecular modeling and kinetic studies indicate that these compounds bind to the enzyme, often through hydrophobic forces, and can alter its secondary conformation. nih.gov They compete with the natural substrate for access to the molybdenum center in the enzyme's active site.

The structure-activity relationship for XO inhibition by chalcones is well-defined. The presence and positioning of hydroxyl groups on the aryl rings are critical for potent inhibitory activity. nih.gov Studies have shown that the most active XO inhibitors among chalcone derivatives often possess a minimum of three hydroxyl groups. nih.gov For example, introducing hydroxyl groups at the 3', 4', and 5'-positions of ring A has been found to be more beneficial for XO inhibition than placing them at the 2' or 6'-positions. nih.gov The carboxylated B ring linked to the alkene fragment has also been identified as a crucial element for the inhibitory activity of chalcones toward this enzyme. researchgate.net

Table 4: Xanthine Oxidase (XO) Inhibitory Activity of Chalcone Derivatives

| Compound/Derivative Type | Inhibitory Activity (IC50) | Inhibition Type | Reference |

|---|---|---|---|

| Sappanchalcone derivative (11) | 2.5 µM | Not specified | nih.gov |

| Novel chalcone (13) | 2.4 µM | Not specified | nih.gov |

| Compound 15b (hydroxychalcone) | 0.121 µM | Reversible, Competitive | nih.gov |

| 1,3-bis(4-hydroxyphenyl)prop-2-en-1-one (14) | 15.31 µg/mL | Not specified | researchgate.net |

Advanced Delivery Systems and Formulation Strategies for Chalcone Based Compounds

Polymeric Nanoparticle Formulations for Targeted Delivery

Polymeric nanoparticles (PNPs) serve as effective drug delivery vehicles for chalcone (B49325) derivatives, offering a platform for targeted and efficient cancer treatment. benthamdirect.com These nanoparticles possess physicochemical characteristics that allow for effective localization in specific tumor tissues. benthamdirect.com The encapsulation of chalcones within polymeric matrices provides several advantages, including enhanced drug stability, prolonged circulation time, and improved cellular uptake. nih.gov

The polymers used in these formulations are critical as they dictate the nanoparticles' size, surface charge, and drug-loading capacity, which in turn influences their interaction with biological systems. mdpi.com For instance, amphiphilic block copolymers like poly(ethylene glycol)-poly(ε-caprolactone) (PEG-PCL) can self-assemble to form nanoparticles that encapsulate hydrophobic drugs such as chalcones. nih.govmdpi.com The PEG component creates a hydrophilic shell that can help the nanoparticles evade rapid clearance from the body, thereby extending their circulation time. mdpi.com

Research on chalcone delivery systems has explored various polymers to optimize therapeutic outcomes. The choice of polymer and nanoparticle fabrication method, such as the double emulsion technique, influences key parameters like particle size and encapsulation efficiency. mdpi.com These formulations can be further modified with targeting ligands to actively direct the nanoparticles to specific cells or tissues, enhancing the precision of the therapy. benthamdirect.commdpi.com

Table 1: Research Findings on Polymeric Nanoparticles for Chalcone Delivery

| Polymer System | Fabrication Method | Particle Size | Key Findings | Reference(s) |

|---|---|---|---|---|

| Poly(ethylene glycol)-block-polycaprolactone (PEG-b-PCL) | Double Emulsion | 100–200 nm | Co-encapsulation of hydrophilic peptide drugs with ~30% efficiency. | mdpi.com |

| PEG-b-PCL with POPG | Nanoprecipitation | 250–300 nm | High encapsulation efficiency (85–100%) for hydrophilic peptides. | mdpi.com |

| PEG-PCL | Microwave-assisted ring-opening polymerization | ~100 nm (Polymersomes) | Developed as an alternative to liposomes for sustained delivery of a chalcone derivative for glioblastoma treatment. | mdpi.com |

| Poly(lactic-co-glycolic acid) (PLGA) with Polyvinylpyrrolidone (PVP) | Not Specified | Not Specified | Showed sustained drug-release of bevacizumab for over 91 days. | nih.gov |

Nanoemulsion Systems for Enhanced Bioavailability

Nanoemulsions are submicron-sized drug delivery systems that have emerged as a promising strategy to enhance the bioavailability of poorly water-soluble compounds like chalcones. dovepress.comnih.gov These systems, typically with droplet sizes ranging from 20 to 500 nm, can significantly increase the penetration of lipophilic compounds through the skin and improve their solubility and stability. dovepress.commdpi.commdpi.com

The formulation of a nanoemulsion involves an oil phase, an aqueous phase, a surfactant, and often a co-surfactant. dovepress.commdpi.com Studies have shown that the choice of these components is critical to the final properties of the nanoemulsion. For example, in a study on a synthetic chalcone, formulations using soybean lecithin (B1663433) as a surfactant and polysorbate 20 as a co-surfactant resulted in a nanoemulsion with favorable characteristics for skin permeation. dovepress.comnih.gov The small droplet size of nanoemulsions provides a large surface area, which can facilitate drug absorption. dovepress.commdpi.com